molecular formula C11H13NOS B2491570 2,3-dihydro-2,2-dimethyl-1,5-benzothiazepin-4(5H)-one CAS No. 40334-89-2

2,3-dihydro-2,2-dimethyl-1,5-benzothiazepin-4(5H)-one

Cat. No. B2491570
CAS RN: 40334-89-2
M. Wt: 207.29
InChI Key: CJNGOGZCBDLPPB-UHFFFAOYSA-N
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Description

2,3-dihydro-2,2-dimethyl-1,5-benzothiazepin-4(5H)-one, also known as Diltiazem, is a calcium channel blocker that is widely used in the treatment of hypertension, angina, and arrhythmias. It was first synthesized in the late 1960s and has since become an important drug in the field of cardiovascular medicine.

Scientific Research Applications

Synthesis of Derivatives

  • Researchers have focused on synthesizing various derivatives of 2,3-dihydro[1,5]benzothiazepin-4(5H)-ones, exploring alternative routes for their synthesis, indicating a strong interest in the chemical versatility of this compound (Letois et al., 1993).

Biological Evaluation

  • Another study synthesized derivatives substituted with various groups, such as alkyl and amino groups, and investigated their vasodilating, antihypertensive, and platelet aggregation-inhibitory activities (Inoue et al., 1997).

Chemical Transformations

  • The chemical transformations of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones, such as their reaction with Lawesson's reagent and oxidation to form sulfoxides and sulfones, have been a subject of study, suggesting a broad range of chemical manipulations possible with this compound (Levai, 1992).

Mass Spectrometric Behavior

  • The electron impact-induced fragmentations of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones have been investigated to understand their behavior under mass spectrometry, which is crucial for analytical and synthetic chemistry applications (Pocsfalvi et al., 1994).

Novel Synthesis Procedures

  • New procedures for the preparation of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones have been developed, utilizing reductive cyclization and promoting mild and neutral conditions, highlighting the ongoing exploration of novel synthetic methods (Zhong et al., 2002).

properties

IUPAC Name

2,2-dimethyl-3,5-dihydro-1,5-benzothiazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-11(2)7-10(13)12-8-5-3-4-6-9(8)14-11/h3-6H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNGOGZCBDLPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC2=CC=CC=C2S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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